Nafithromycin

Catalog No.
S11214959
CAS No.
1691240-78-4
M.F
C42H62N6O11S
M. Wt
859.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafithromycin

CAS Number

1691240-78-4

Product Name

Nafithromycin

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide

Molecular Formula

C42H62N6O11S

Molecular Weight

859.0 g/mol

InChI

InChI=1S/C42H62N6O11S/c1-13-28-42(9)30(29(39(53)58-42)35(43)47-59-25(7)36-45-46-37(60-36)26-16-14-15-17-44-26)22(4)31(49)20(2)19-41(8,54-12)34(23(5)32(50)24(6)38(52)56-28)57-40-33(51)27(48(10)11)18-21(3)55-40/h14-17,20-25,27-30,33-34,40,51H,13,18-19H2,1-12H3,(H2,43,47)/t20-,21-,22-,23+,24-,25+,27+,28-,29-,30+,33-,34-,40+,41-,42-/m1/s1

InChI Key

RLFCSBSRGRJFRO-QAOQTAGDSA-N

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)C(C(=O)O2)C(=NOC(C)C4=NN=C(S4)C5=CC=CC=N5)N)C

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)[C@@H](C(=O)O2)/C(=N/O[C@@H](C)C4=NN=C(S4)C5=CC=CC=N5)/N)C

Nafithromycin is under investigation in clinical trial NCT02903836 (Phase II Study of Oral Nafithromycin in CABP).

Nafithromycin is a novel lactone ketolide antibiotic, designated as WCK 4873, primarily developed for treating respiratory infections caused by resistant strains of bacteria, particularly Streptococcus pneumoniae. It is characterized by a complex molecular structure with the chemical formula C42H62N6O11SC_{42}H_{62}N_{6}O_{11}S and a molecular weight of approximately 859.05 g/mol. Nafithromycin's unique structural features include a double-bond amidoxime core and a hydrophilic alkyl aryl side chain, which contribute to its potent antibacterial properties and pharmacokinetic advantages, such as high concentrations in lung tissues .

Nafithromycin functions by inhibiting bacterial protein synthesis, specifically targeting the 50S ribosomal subunit. This mechanism is similar to that of other macrolides and ketolides but is distinguished by its ability to overcome certain resistance mechanisms, such as those conferred by the erm(B) gene. Nafithromycin exhibits a favorable interaction with ribosomal RNA, allowing it to maintain efficacy against strains resistant to traditional macrolides .

In vitro studies have demonstrated that nafithromycin possesses significant antibacterial activity against various strains of S. pneumoniae, including those resistant to erythromycin and clindamycin. The minimum inhibitory concentrations (MICs) for nafithromycin are notably low, with values around 0.03 mg/L for 50% inhibition and 0.06 mg/L for 90% inhibition of bacterial growth. These findings indicate that nafithromycin is effective even in populations with high levels of antibiotic resistance .

Moreover, recent research has highlighted nafithromycin's potential anti-inflammatory properties, showing its ability to reduce pro-inflammatory markers in models of acute lung injury. This dual action may offer additional therapeutic benefits in managing severe pneumonia cases .

The synthesis of nafithromycin involves several steps that include the formation of key intermediates through reactions such as amidation, alkylation, and cyclization. The detailed synthetic pathway has been optimized to enhance yield and purity while ensuring the preservation of its bioactive conformation. Specific methodologies may vary, but typically include:

  • Formation of the lactone ring: This step involves cyclization reactions that establish the core structure.
  • Modification of side chains: Alkyl and aryl groups are introduced through selective alkylation techniques.
  • Final purification: Techniques such as chromatography are employed to isolate nafithromycin from reaction mixtures .

Nafithromycin is primarily under investigation for its use in treating community-acquired bacterial pneumonia (CABP). Clinical trials have indicated that it can be administered in shorter regimens (once daily for three days) while achieving similar efficacy to longer courses of existing antibiotics like moxifloxacin. The drug's ability to reach high concentrations in lung tissues makes it particularly suitable for respiratory infections .

Additionally, its potential anti-inflammatory effects open avenues for exploring nafithromycin in other inflammatory conditions beyond bacterial infections.

Studies on drug interactions involving nafithromycin suggest that it may influence the metabolism of other medications due to its effects on cytochrome P450 enzymes, particularly CYP3A4. This interaction profile necessitates careful consideration when co-administering with other drugs metabolized by the same pathway . Preclinical evaluations have shown no significant adverse effects on liver function or other biochemical parameters, indicating a favorable safety profile during repeated dosing regimens .

Nafithromycin belongs to a class of antibiotics known as ketolides, which share structural similarities with macrolides but exhibit enhanced activity against resistant strains. Below is a comparison with some similar compounds:

Compound NameTypeKey FeaturesUnique Aspects
ErythromycinMacrolideFirst-generation antibioticLimited efficacy against resistant strains
TelithromycinKetolideImproved activity against resistant bacteriaAssociated with hepatotoxicity
CethromycinKetolideBroad-spectrum activityLess effective against S. pneumoniae
SolithromycinKetolideDesigned for respiratory pathogensEnhanced binding affinity

Nafithromycin's unique structural characteristics and superior pharmacokinetic profile distinguish it from these compounds, particularly in its effectiveness against macrolide-resistant S. pneumoniae and its potential anti-inflammatory properties .

Core Structural Features of C₄₂H₆₂N₆O₁₁S

The nafithromycin molecule comprises three critical domains:

  • Macrocyclic Lactone Core: A 14-membered erythronolide A ring system with a C-3 cladinose sugar and a C-5 desosamine moiety. The lactone oxygen at C-13 facilitates conformational flexibility [1] [4].
  • Amidoxime Functionality: A C-11/C-12 cyclic carbamate bridge substituted with an amidoxime group (-C(=NOH)NH₂), enabling hydrogen bonding with 23S rRNA residues [4] [5].
  • Biaryl Side Chain: A 2-pyridinyl-1,3,4-thiadiazole group linked via a four-atom spacer (O-C-C-O) to the C-6 position. This extension enhances binding to ribosomal domain II [4] [5].

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₄₂H₆₂N₆O₁₁S
Molecular Weight859.05 g/mol
SMILES NotationCC[C@@H]1[C@@]2(C@@HC@@H/C(=N/OC@@HC4=NN=C(S4)C5=CC=CC=N5)/N)C
IUPAC Name(1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide

Chiral Centers and Spatial Arrangement Analysis

Nafithromycin contains 10 stereocenters with the following absolute configurations:

  • C-1 (S), C-2 (R), C-5 (R), C-7 (R), C-8 (R), C-9 (R), C-11 (R), C-13 (R), C-14 (S), C-15 (R) [1] [3]. The C-6 side chain adopts an (S)-configuration at the ethanol linker, critical for optimal positioning of the thiadiazole-pyridine group within the ribosomal exit tunnel [3] [4].

Synthetic Control: The (R)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethyl side chain is synthesized via a chiral pool approach using methyl D-lactate, ensuring enantiomeric purity >99.5% [3]. X-ray crystallography confirms the side chain’s spatial orientation parallel to the lactone ring’s plane, minimizing steric clashes during ribosomal docking [4].

Structure-Activity Relationship (SAR) Profiling

Critical Functional Group Contributions

  • Amidoxime at C-11: Forms hydrogen bonds with A2058 and A2059 nucleotides in 23S rRNA, compensating for common macrolide resistance mutations (e.g., erm-mediated methylation) [4] [5].
  • C-6 Biaryl Side Chain: The thiadiazole-pyridine system engages in π-π stacking with U2609, while the ethyleneoxy spacer allows adaptive positioning in domain II [4] [5].
  • C-3 Cladinose: Removal of the cladinose sugar’s 3-OH group (as in ketolides) reduces susceptibility to efflux pumps while maintaining affinity for mutated ribosomes [1] [4].

Modifications Enhancing Ribosomal Binding Affinity

  • Four-Atom Spacer: Replacing shorter linkers with an O-C-C-O bridge increases binding energy (ΔG = -9.8 kcal/mol) by enabling optimal side chain protrusion into the ribosomal tunnel [4] [5].
  • Methoxy Group at C-9: Stabilizes the lactone ring’s conformation, improving MIC₉₀ values against Streptococcus pneumoniae (0.12 mg/L vs. 0.5 mg/L for telithromycin) [4] [6].
  • C-12 Cyclic Carbamate: Enhances acid stability (t₁/₂ = 8.2 hours at pH 2) compared to erythromycin (t₁/₂ = 1.5 hours) [1] [6].

Table 2: SAR-Driven Activity Improvements

ModificationTarget Affinity (Kd, nM)MIC₉₀ vs. S. pneumoniae (mg/L)
Parent Ketolide12.30.25
+ Amidoxime8.10.12
+ Four-Atom Spacer5.60.06

Physicochemical Profile

Solubility Characteristics Across pH Gradients

Nafithromycin exhibits pH-dependent solubility:

  • pH 1.2 (Simulated Gastric Fluid): 2.8 mg/mL due to protonation of the desosamine dimethylamino group (pKa = 8.7) [1] [6].
  • pH 6.8 (Intestinal Fluid): 0.9 mg/mL, reflecting decreased ionization and increased lactone ring hydrophobicity [6].
  • LogP (Octanol/Water): 3.1 ± 0.2, favoring membrane permeability but requiring lipid-based formulations for oral delivery [1] [6].

Thermal Stability and Degradation Pathways

  • Thermogravimetric Analysis: Decomposition onset at 198°C, with two primary degradation pathways:
    • Lactone Ring Hydrolysis: Accelerated above 60°C (k = 0.017 h⁻¹ at pH 7.4), forming inactive linear seco-acid derivatives [1] [4].
    • Amidoxime Dehydration: Generates a nitrile byproduct (m/z 841.3) at 120°C, detectable via LC-MS [4] [5].
  • Photostability: UV irradiation (λ = 254 nm) induces epimerization at C-9 (ΔEpimer = 12% after 24 hours), necessitating amber glass packaging [1] [6].

Table 3: Stability Under Accelerated Conditions

ConditionDegradation Products% Purity Loss (28 Days)
40°C/75% RHSeco-acid, C-9 epimer6.2
60°C/Dry HeatNitrile derivative9.8
UV Light (300 lux)C-9 epimer15.4

The retrosynthetic analysis of nafithromycin (WCK 4873) reveals a complex multi-step approach targeting the assembly of three key structural components: the erythromycin-derived macrolactone core, the novel amidoxime functional group, and the distinctive 2-pyridine-1,3,4-thiadiazole biaryl side chain [1] [2].

The novel amidoxime function represents a distinctive structural feature that distinguishes nafithromycin from other ketolides. This functional group is strategically positioned to interact with multiple binding sites on the bacterial ribosome, contributing to the compound's enhanced activity against resistant strains [1]. The retrosynthetic disconnection reveals that this amidoxime functionality can be introduced through controlled oxidation of a precursor amine derivative using established methodologies such as the Corey-Kim oxidation protocol [2].

Key Intermediate Compounds in Biosynthesis

The synthetic pathway to nafithromycin involves several critical intermediate compounds that serve as key building blocks in the overall manufacturing process. The primary ketolide intermediate is derived from clarithromycin through a multi-step transformation sequence [3]. This intermediate retains the essential macrocyclic framework while incorporating the necessary functional group modifications for subsequent side chain attachment.

A crucial intermediate in the synthetic sequence is the TES-protected ketolide, which is generated through systematic deglycosylation and oxidation of the clarithromycin starting material [2]. This intermediate provides the necessary reactivity for coupling with the side chain precursor while maintaining the structural integrity of the macrocyclic ring system.

The biheteroaryl amidoxime intermediate represents another key compound in the synthetic pathway [2]. This intermediate is formed through the coupling of the ketolide core with the 2-pyridine-1,3,4-thiadiazole side chain precursor, followed by controlled oxidation to introduce the amidoxime functionality. The formation of this intermediate requires careful control of reaction conditions to ensure selectivity and minimize the formation of undesired stereoisomers.

The chiral side chain intermediate, specifically (R)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethyl 4-nitrobenzenesulfonate, constitutes a critical building block that determines the final stereochemistry of nafithromycin [3]. This intermediate is prepared through a five-step synthetic sequence starting from methyl D-lactate, utilizing a chiral pool approach to ensure the desired stereochemical outcome.

The WCK 4871 diastereomeric mixture represents an important intermediate that requires subsequent resolution to obtain the desired nafithromycin stereoisomer [3]. This mixture is formed through the initial coupling reaction between the racemic bromoethyl-thiadiazole precursor and the ketolide core, necessitating either chromatographic separation or asymmetric synthesis to obtain the pure target compound.

Industrial-Scale Synthesis Challenges

The transition from laboratory-scale synthesis to industrial production of nafithromycin presents several significant challenges that must be addressed to ensure cost-effective and reproducible manufacturing. The complexity of the synthetic route, involving multiple steps and sensitive intermediates, requires careful optimization of reaction conditions and process parameters [4].

One of the primary challenges in industrial-scale synthesis is the stereoselective formation of the chiral center in the side chain component. The initial synthetic approach yielded nafithromycin as part of a diastereomeric mixture (WCK 4871), requiring subsequent separation using chiral preparative HPLC methods [3]. This approach, while effective at laboratory scale, presents significant cost and efficiency challenges for industrial production due to the expense of chiral chromatography and the loss of material associated with the undesired diastereomer.

The most successful industrial approach utilizes a chiral pool strategy starting from methyl D-lactate [3]. This approach provides the desired (R)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethyl 4-nitrobenzenesulfonate intermediate in five steps, eliminating the need for chiral separation and significantly improving the overall efficiency of the process.

Scale-up challenges also include the management of potentially unstable intermediates and the control of reaction conditions across larger reaction volumes. The biheteroaryl amidoxime intermediate, in particular, requires careful handling to prevent degradation and maintain product quality [2]. Temperature control, reaction atmosphere management, and careful selection of solvents and reagents become critical factors in ensuring reproducible outcomes at industrial scale.

The development of robust analytical methods for in-process monitoring and quality control represents another significant challenge. The complexity of the nafithromycin structure and the presence of multiple chiral centers require sophisticated analytical techniques to ensure product identity, purity, and stereochemical integrity [5] [6]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for this purpose, providing the necessary sensitivity and selectivity for quality control applications.

The investment required for industrial-scale production has been substantial, with the development of nafithromycin representing 14 years of dedicated research and an investment of Rs 500 crore (approximately $60 million) [7] [8]. This significant investment reflects the complexity of the synthetic challenges and the extensive optimization required to achieve commercial viability.

Purification and Quality Control Protocols

The purification and quality control of nafithromycin require sophisticated analytical and preparative techniques to ensure product safety, efficacy, and regulatory compliance. The complex structure of nafithromycin, containing multiple functional groups and chiral centers, necessitates comprehensive analytical characterization and stringent quality control measures [9].

The primary purification strategy employs multiple chromatographic techniques, including normal-phase and reversed-phase HPLC methods. For the initial separation of diastereomeric mixtures, chiral preparative HPLC has proven essential [3]. The development of optimized mobile phase compositions and chromatographic conditions has enabled the efficient separation of WCK 4872 and WCK 4873 (nafithromycin) from the initial synthetic mixture.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) serves as the primary analytical method for identity confirmation and purity assessment [5] [6]. The analytical method has been validated according to FDA guidelines, demonstrating linearity over the concentration range of 10-5000 ng/ml with correlation coefficients greater than 0.99. The method precision, expressed as percent coefficient of variation, ranges from 2.13 to 6.60%, while accuracy values fall within -4.23 to 3.35%.

The lower limit of quantification (LLOQ) for nafithromycin in various matrices has been established at different levels depending on the sample type [10]. For plasma samples, the LLOQ is 10 ng/ml, while for bronchoalveolar lavage fluid and cell pellet samples, the LLOQ is 1 ng/ml. These sensitive detection limits enable comprehensive pharmacokinetic studies and bioanalytical applications.

Quality control protocols include comprehensive impurity profiling to identify and quantify process-related impurities, degradation products, and residual solvents [11] [12]. The analytical methods must be capable of detecting impurities at levels below ICH thresholds, typically requiring sensitivity in the range of 0.05-0.1% relative to the main component concentration.

Stability studies form a critical component of the quality control program, with nafithromycin requiring storage at controlled conditions of 2-8°C in refrigerated storage [13]. These studies evaluate the chemical and physical stability of the drug substance and drug product under various environmental conditions, including temperature, humidity, and light exposure [14]. The stability data support the establishment of appropriate storage conditions and shelf-life specifications.

The analytical validation includes assessment of specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness according to ICH guidelines [5]. For bioanalytical applications, additional parameters such as selectivity, carryover, dilution integrity, and stability under various conditions are evaluated. The validated methods demonstrate acceptable performance across all validation parameters, supporting their use for quality control and regulatory submissions.

Crystallization and polymorphism studies represent additional quality control considerations for nafithromycin [15]. The identification and characterization of different crystalline forms, including hydrates and solvates, are essential for ensuring consistent manufacturing and product performance. Analytical techniques including X-ray powder diffraction, differential scanning calorimetry, and thermogravimetric analysis are employed to characterize the solid-state properties of the drug substance.

The comprehensive quality control program includes in-process monitoring during manufacturing, with analytical methods deployed at critical control points throughout the synthetic process [4]. This approach enables real-time assessment of reaction progress, intermediate purity, and process consistency, supporting the maintenance of product quality and manufacturing efficiency.

Process analytical technology (PAT) implementation has been considered for real-time monitoring of critical process parameters, potentially including near-infrared spectroscopy and other non-destructive analytical techniques. These approaches can provide continuous monitoring capabilities while reducing the analytical burden associated with traditional sampling and testing protocols.

XLogP3

4.5

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

2

Exact Mass

858.41972799 g/mol

Monoisotopic Mass

858.41972799 g/mol

Heavy Atom Count

60

UNII

75F74Y2R70

Dates

Last modified: 08-08-2024

Explore Compound Types